1,2,4,5-Tetrafluoro-3-methoxy-6-(trifluoromethyl)benzene
Overview
Description
1,2,4,5-Tetrafluoro-3-methoxy-6-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C8H3F7O and its molecular weight is 248.1 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The targets of a compound like “1,2,4,5-Tetrafluoro-3-methoxy-6-(trifluoromethyl)benzene” could be various enzymes, receptors, or other proteins within a cell. The specific target would depend on the structure of the compound and its chemical properties .
Mode of Action
The compound might interact with its target through various types of chemical bonds, such as covalent bonds, ionic bonds, or hydrogen bonds. The specific mode of action would depend on the nature of the target and the compound .
Biochemical Pathways
The compound could affect various biochemical pathways, depending on its target. For example, it might inhibit an enzyme that is crucial for a particular metabolic pathway, thereby affecting the overall functioning of that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and properties. For example, its absorption might be influenced by its solubility in water or lipids, its distribution might be affected by its size and charge, and its metabolism and excretion would depend on how it is processed by the body’s enzymatic systems .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its target and mode of action. For example, if the compound inhibits a key enzyme, it might lead to a decrease in the production of a particular metabolite .
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules. For example, the compound might be more effective at a particular pH, or its action might be enhanced or inhibited by the presence of other compounds .
Properties
IUPAC Name |
1,2,4,5-tetrafluoro-3-methoxy-6-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F7O/c1-16-7-5(11)3(9)2(8(13,14)15)4(10)6(7)12/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAURIRLQJRFML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382144 | |
Record name | 1,2,4,5-Tetrafluoro-3-methoxy-6-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20867-94-1 | |
Record name | 1,2,4,5-Tetrafluoro-3-methoxy-6-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.